Product packaging for Hexadecyltrimethylammonium Perchlorate(Cat. No.:CAS No. 6941-37-3)

Hexadecyltrimethylammonium Perchlorate

Cat. No.: B1339370
CAS No.: 6941-37-3
M. Wt: 384.0 g/mol
InChI Key: KXNZYPBRSATHKV-UHFFFAOYSA-M
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Description

Hexadecyltrimethylammonium Perchlorate is a useful research compound. Its molecular formula is C19H42ClNO4 and its molecular weight is 384.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12107. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42ClNO4 B1339370 Hexadecyltrimethylammonium Perchlorate CAS No. 6941-37-3

Properties

IUPAC Name

hexadecyl(trimethyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZYPBRSATHKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573589
Record name N,N,N-Trimethylhexadecan-1-aminium perchlorate
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Molecular Weight

384.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6941-37-3
Record name 6941-37-3
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Record name N,N,N-Trimethylhexadecan-1-aminium perchlorate
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Record name Hexadecyltrimethylammonium Perchlorate
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Metathesis Via Precipitation

This classical chemical method relies on solubility differences to drive the reaction to completion. A solution of Hexadecyltrimethylammonium bromide is treated with a salt containing the desired perchlorate (B79767) anion, such as sodium perchlorate (NaClO₄) or silver perchlorate (AgClO₄). The selection of the perchlorate salt is based on the insolubility of the resulting byproduct.

Using Sodium Perchlorate: In a solvent where sodium bromide (NaBr) is poorly soluble, the addition of NaClO₄ to a solution of (C₁₆H₃₃)N(CH₃)₃Br will cause NaBr to precipitate, leaving the desired (C₁₆H₃₃)N(CH₃)₃ClO₄ in solution.

Using Silver Perchlorate: Silver salts are highly effective because silver halides (AgCl, AgBr) are exceptionally insoluble in most solvents. Reacting (C₁₆H₃₃)N(CH₃)₃Br with AgClO₄ provides a strong thermodynamic driving force for the precipitation of AgBr, yielding a pure solution of the target compound.

Ion Exchange Chromatography

A more refined and highly efficient method for anion exchange involves the use of ion-exchange resins. google.comreddit.com This technique is particularly well-suited for preparing high-purity salts. The process involves:

Resin Preparation: An anion-exchange resin (e.g., a polymer functionalized with quaternary ammonium (B1175870) groups, like Dowex®) is "charged" or "loaded" with the perchlorate (B79767) anion by passing a concentrated solution of a salt like sodium perchlorate through it. The resin selectively binds the ClO₄⁻ ions, releasing its original counterions (often Cl⁻).

Exchange: A solution of the precursor salt, such as Hexadecyltrimethylammonium bromide, is then passed through the perchlorate-loaded resin column. The resin has a very high affinity for the perchlorate anion. clu-in.orgresearchgate.net However, by Le Châtelier's principle, the bromide anions in the mobile phase exchange with the perchlorate anions on the stationary resin.

Elution: The eluent from the column contains the pure Hexadecyltrimethylammonium Perchlorate, while the bromide ions remain bound to the resin.

This technique is highly effective due to the exceptionally strong affinity of standard anion-exchange resins for the perchlorate ion, which makes the exchange process highly favorable. acs.orgwaterworld.com

MethodPrincipleAdvantagesDisadvantagesReference
Metathesis via PrecipitationDifferential solubility of inorganic salt byproducts.Simple procedure, suitable for large-scale synthesis. Strong driving force when using silver salts.Purity depends on the complete removal of the precipitate. May require specific solvents. Use of silver salts can be costly. researchgate.net
Reversible exchange of ions between a solution and a solid resin phase.High purity of the final product. High efficiency due to the resin's strong affinity for perchlorate. Resin can be regenerated and reused.More complex setup than precipitation. May be less suitable for very large industrial scales. google.comreddit.comclu-in.org

Supramolecular Organization and Self Assembly Phenomena

Micellization Dynamics and Critical Micelle Concentration Studies

The formation of micelles is a hallmark of surfactant behavior, occurring above a specific concentration known as the critical micelle concentration (CMC). This process is governed by a delicate balance of thermodynamic forces, including hydrophobic interactions and electrostatic forces between the surfactant headgroups and their counterions.

The process of micelle formation is significantly influenced by temperature. For ionic surfactants like those in the hexadecyltrimethylammonium family, the relationship between CMC and temperature is often nonmonotonic, typically showing a minimum value at a certain temperature, which is usually around room temperature. wpmucdn.com For instance, studies on hexadecyltrimethylammonium chloride have shown that its CMC increases substantially—by a factor of 10—as the temperature rises from 25°C to 160°C. researchgate.net This increase at higher temperatures is generally attributed to the disruption of the structured water molecules surrounding the hydrophobic surfactant tails, which lessens the hydrophobic effect, a primary driving force for micellization. wpmucdn.com Consequently, a higher concentration of surfactant monomers is required to initiate micelle formation. The degree of micelle dissociation also tends to increase with temperature, indicating that the counterions are less tightly bound to the micelle surface at elevated temperatures. researchgate.net

The identity of the counterion has a profound effect on the micellar properties of hexadecyltrimethylammonium (C16TA+) surfactants. researchgate.net The strength of the interaction between the cationic headgroup and the anionic counterion directly influences the CMC, the degree of micelle ionization, and the shape of the resulting aggregates. researchgate.netnih.gov This behavior can often be rationalized in terms of the Hofmeister series, which ranks ions based on their effect on the structure of water and their binding affinity to macromolecules.

The perchlorate (B79767) ion (ClO₄⁻) is known to be a weakly hydrated, "chaotropic" or water-structure breaking ion that binds strongly to the cationic headgroup of the surfactant. This strong binding neutralizes the charge on the micellar surface more effectively than more hydrated ions like chloride (Cl⁻) or bromide (Br⁻). researchgate.net The enhanced charge neutralization reduces the electrostatic repulsion between the headgroups, which in turn promotes the formation of micelles at a lower concentration. Therefore, the CMC of hexadecyltrimethylammonium perchlorate is expected to be significantly lower than that of its halide counterparts.

Research on various hexadecyltrimethylammonium salts demonstrates this trend, with the CMC increasing in the order of counterions: NO₃⁻ < Br⁻ < Cl⁻ < F⁻. nih.gov The strong binding of counterions like perchlorate facilitates the transition from small, spherical micelles to larger, elongated or wormlike structures. uwa.edu.au

Table 1: Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium Salts with Various Counterions
CounterionCMC (mM) at 25°C
Bromide (Br⁻)0.92
Chloride (Cl⁻)1.3
Fluoride (F⁻)Not available
Nitrate (B79036) (NO₃⁻)Not available

The spontaneity of micellization is dictated by the change in the standard Gibbs free energy of micellization (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. The process is spontaneous if ΔG°mic is negative. researchgate.net For many cationic surfactants, micellization is an entropy-driven process at room temperature. The primary contribution to the large positive entropy change comes from the release of structured water molecules from around the hydrophobic surfactant tails into the bulk water, a phenomenon known as the hydrophobic effect. researchgate.net

The enthalpy of micellization (ΔH°mic) can be either negative (exothermic) or positive (endothermic) and is also dependent on temperature and the nature of the counterion. nih.govresearchgate.net For hexadecyltrimethylammonium salts, ΔH°mic tends to become less negative as the counterion becomes less strongly bound (e.g., in the sequence NO₃⁻ < Br⁻ < Cl⁻ < F⁻). nih.gov This indicates that the binding of the counterion to the micelle surface is an exothermic process. An enthalpy-entropy compensation phenomenon is often observed, where a more favorable (more negative) enthalpy change is offset by a less favorable (less positive) entropy change. researchgate.net

Table 2: Thermodynamic Parameters for Micellization of Hexadecyltrimethylammonium Bromide (CTAB) in Propylene Glycol-Water Mixture at Different Temperatures
Temperature (K)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
298.2-29.6-15.114.5
302.2-29.8-14.315.5
306.2-30.0-13.416.6
310.2-30.3-12.617.7

Data adapted from a study on CTAB in a mixed solvent system, illustrating typical thermodynamic trends. researchgate.net

Formation of Ordered Nanostructures

Beyond the formation of simple spherical micelles, this compound can self-assemble into more complex, ordered nanostructures, both in bulk solution and at interfaces. These structures are of significant interest for their unique material properties.

Under certain conditions, spherical micelles can grow into long, flexible, cylindrical aggregates known as wormlike or threadlike micelles. plos.org This transition is favored by factors that reduce the effective headgroup area and screen electrostatic repulsion, such as the addition of salt or the presence of strongly binding counterions. umd.edu Given the strong binding affinity of the perchlorate ion, this compound is expected to readily form wormlike micelles, potentially without the need for additional salt.

When the concentration and length of these wormlike micelles are sufficient, they can entangle to form a transient network, imparting significant viscoelastic properties to the solution, similar to polymer solutions. plos.orgstevenabbott.co.uk These viscoelastic solutions exhibit high viscosity at low shear rates and elastic (jelly-like) behavior at high frequencies or shear rates. stevenabbott.co.uk The transition from spherical to wormlike micelles is a key mechanism for controlling the rheological properties of surfactant solutions. acs.org

The self-assembly of surfactants is not limited to bulk solution but also occurs at interfaces, such as the liquid-solid interface. nih.gov Cationic surfactants like this compound readily adsorb onto negatively charged solid substrates, such as silica (B1680970) or mica, driven by electrostatic attraction. uwa.edu.au The structure of the adsorbed surfactant layer depends on factors like the surfactant concentration and the counterion identity. uwa.edu.au

Studies on silica surfaces have shown that at concentrations above the CMC, the nature of the counterion can dramatically alter the morphology of the adsorbed aggregates. uwa.edu.au For instance, switching from a weakly binding counterion (chloride) to a more strongly binding one (bromide) can change the adsorbed structures from aggregates with circular projections to wormlike micelles on the surface. uwa.edu.au It is therefore highly probable that the strongly binding perchlorate counterion would promote the formation of dense, potentially wormlike or cylindrical, micellar structures on negatively charged solid substrates. This ability to form ordered monolayers and other nanostructures on surfaces is crucial for applications in surface modification, lubrication, and templating for nanomaterial synthesis. nih.gov

Self-Assembly in Liquid Crystalline Phases

This compound (CTAP) is a cationic surfactant that, like other members of the alkyltrimethylammonium salt family, exhibits complex self-assembly behavior in solution, leading to the formation of lyotropic liquid crystalline phases. These phases, also known as mesophases, represent states of matter intermediate between a crystalline solid and an isotropic liquid. scispace.com The formation of these structures is driven by the amphiphilic nature of the hexadecyltrimethylammonium cation, which consists of a long, hydrophobic alkyl chain (hexadecyl) and a hydrophilic quaternary ammonium (B1175870) headgroup.

In aqueous solutions, at concentrations above the critical micelle concentration, CTAP molecules aggregate to form micelles to minimize the unfavorable contact between their hydrophobic tails and water. As the surfactant concentration increases, these micelles can pack into ordered structures, resulting in various liquid crystalline phases. While specific phase diagrams for this compound are not extensively detailed in the provided literature, the behavior of the analogous compound Hexadecyltrimethylammonium Bromide (CTAB) provides a well-studied model. Cationic surfactants like CTAB are known to form phases such as the hexagonal phase (H₁), where cylindrical micelles are arranged in a hexagonal lattice, and lamellar phases (Lα), characterized by bilayers of surfactant molecules separated by layers of solvent. nih.govrsc.org Bicontinuous cubic phases have also been identified in similar systems. rsc.org

The formation and stability of these phases are influenced by factors such as surfactant concentration, temperature, and the presence of co-solvents or additives. rsc.org For instance, in ternary systems involving a surfactant, a co-surfactant like an alcohol, and water, the intercalation of the co-surfactant can favor the appearance of lamellar phases. nih.gov The specific properties of the perchlorate counter-ion in CTAP, compared to bromide in CTAB, would be expected to modulate the interfacial curvature and packing parameters, thus influencing the precise conditions under which different liquid crystalline phases form.

Templating Mechanisms in Material Synthesis

The ability of this compound to self-assemble into ordered supramolecular structures makes it an effective structure-directing agent, or template, in the synthesis of nanostructured materials. The ordered surfactant assemblies act as scaffolds around which inorganic or organic precursors can polymerize, leading to materials with highly controlled porosity and morphology.

Mesoporous Material Fabrication via Surfactant Templates

Hexadecyltrimethylammonium salts are widely used as templates for the synthesis of mesoporous silica materials, such as the M41S family (e.g., MCM-41). mdpi.comresearchgate.net The general mechanism involves the cooperative self-assembly of the cationic surfactant (S⁺) with negatively charged inorganic silica species (I⁻) in solution, following an S⁺I⁻ pathway. researchgate.net

The synthesis process typically proceeds as follows:

Micelle Formation : In an aqueous solution, this compound self-assembles into ordered structures, often cylindrical micelles that pack into a hexagonal array.

Silica Polymerization : A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is introduced. mdpi.com Under basic or acidic conditions, the TEOS hydrolyzes and condenses to form silicate (B1173343) oligomers. diva-portal.org

Template-Directed Assembly : These negatively charged silicate species are electrostatically attracted to the positively charged surfaces of the CTAP micelles, polymerizing around the surfactant template. mdpi.comsemanticscholar.org

Material Formation and Template Removal : This process results in a hybrid organic-inorganic mesostructure. The organic template is then removed, typically through calcination at high temperatures or solvent extraction, leaving behind a rigid, ordered mesoporous silica framework with a narrow pore size distribution. elsevierpure.com

The final properties of the mesoporous material, such as pore size and particle morphology, can be tuned by adjusting synthesis conditions.

ParameterInfluence on Material Properties
Surfactant Chain Length Longer chains generally lead to larger pore diameters. diva-portal.org
Temperature Affects both silica condensation rates and surfactant phase behavior.
pH Controls the hydrolysis and condensation of the silica source. semanticscholar.orgacs.org
Additives/Co-solvents Can act as pore expanders or influence particle morphology. rsc.org

Synthesis of Anisotropic Nanomaterials (e.g., Gold Nanorods)

Hexadecyltrimethylammonium salts are crucial in the seed-mediated synthesis of anisotropic metallic nanomaterials, most notably gold nanorods (AuNRs). acs.orgazom.com In this method, the surfactant acts as a capping agent or a soft template that directs the crystal growth in a specific direction. The hexadecyltrimethylammonium cation is the key structure-directing agent that enables this anisotropic growth. nih.gov

The seed-mediated synthesis of AuNRs using a hexadecyltrimethylammonium salt template generally involves two main steps:

Seed Synthesis : Small, spherical gold nanoparticles (seeds) are prepared by the rapid reduction of a gold salt (e.g., HAuCl₄) with a strong reducing agent like sodium borohydride (B1222165) in the presence of the surfactant. acs.orgnih.gov

Growth Step : These seeds are introduced into a "growth solution" containing more gold salt, a weak reducing agent (typically ascorbic acid), silver nitrate (AgNO₃), and a high concentration of the hexadecyltrimethylammonium salt. nih.govnih.gov

The surfactant forms a bilayer on the surface of the growing nanoparticles. It is believed that the hexadecyltrimethylammonium cations bind more strongly to certain crystallographic faces of the gold crystal than others. This preferential binding inhibits particle growth on these faces while allowing growth to proceed on other faces, leading to the elongation of the nanoparticle into a rod shape. azom.com Silver ions also play a critical role, possibly through underpotential deposition or by modifying the surfactant micelle structure, to facilitate the anisotropic growth of single-crystal nanorods. nih.govacs.org

The dimensions of the resulting nanorods can be precisely controlled by manipulating the synthesis parameters.

ParameterEffect on Gold Nanorod Dimensions
Seed Concentration A lower concentration of seeds generally results in higher aspect ratio (longer) rods. nih.gov
Silver Nitrate (AgNO₃) Conc. Crucial for anisotropic growth; varying the amount affects the nanorod aspect ratio. acs.orgnih.gov
Ascorbic Acid Conc. Affects the rate of gold reduction, influencing the final particle shape and monodispersity.
Surfactant Concentration Essential for maintaining the rod shape; low concentrations can be used in modified methods. acs.orgresearchgate.net

By tuning these parameters, the aspect ratio (length-to-width ratio) of the gold nanorods can be controlled, which in turn dictates their unique localized surface plasmon resonance (LSPR) properties. researchgate.net

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy of Hexadecyltrimethylammonium Perchlorate (B79767) Systems (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for characterizing the molecular structure and interactions within hexadecyltrimethylammonium perchlorate systems. These techniques probe the vibrational modes of molecules, offering distinct signatures for the constituent ions and revealing changes in their chemical environment.

The perchlorate anion (ClO₄⁻) exhibits characteristic vibrational peaks that are readily identifiable. In FTIR spectra, strong and broad peaks around 1064 cm⁻¹ and 621 cm⁻¹ are attributed to triply degenerate vibrations. Additionally, a non-degenerate stretching vibration appears near 928 cm⁻¹, and a doubly degenerate vibration is observed around 476 cm⁻¹. Raman spectroscopy complements this, with distinct peaks for the perchlorate ion appearing at approximately 906 cm⁻¹ and 639 cm⁻¹.

Studies on the interaction between the hexadecyltrimethylammonium cation (also known as cetyltrimethylammonium, CTMA⁺) and the perchlorate anion reveal specific changes in their respective spectra. When perchlorate is absorbed by CTMA⁺ complexed with montmorillonite (B579905), a noticeable blue shift of about 47 cm⁻¹ occurs in the C-H vibration of the N-terminal methyl groups of the cation. This shift is a key indicator of the formation of C–H···O hydrogen bonds between the cation and the perchlorate anion.

Table 1: Characteristic Vibrational Frequencies for the Perchlorate Ion This table is interactive. Click on the headers to sort.

Vibrational Mode FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Triply Degenerate Vibration 1064 -
Triply Degenerate Vibration 621 -
Non-degenerate Stretching 928 906
Doubly Degenerate Vibration 476 -

Electrochemical Quartz Crystal Nanobalance (EQCN) Studies of Ion Motion

The Electrochemical Quartz Crystal Nanobalance (EQCN) is a highly sensitive gravimetric technique capable of measuring minuscule mass changes on an electrode surface in real-time. researchgate.net This makes it an ideal tool for studying the dynamics of ion motion, adsorption, and desorption at the electrode-electrolyte interface. researchgate.netnih.gov

In the context of this compound, EQCN can be employed to monitor the adsorption of the hexadecyltrimethylammonium cations onto a charged surface. As the positively charged head groups of the surfactant molecules adsorb, they cause a corresponding increase in the mass of the EQCN crystal, which is detected as a change in its resonant frequency. hnu.edu.cn

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are indispensable computational tools for investigating the system at an atomistic level. DFT calculations are particularly adept at elucidating the nature of non-covalent interactions, such as hydrogen bonding and anion-π interactions, which govern the association between the hexadecyltrimethylammonium cation and the perchlorate anion.

Quantum mechanical calculations based on DFT have demonstrated the formation of unique, triplex blue-shifting hydrogen bonds of the C–H···O type. These bonds form between the three terminal methyl groups of the CTMA⁺ cation and three oxygen atoms of the tetrahedral perchlorate anion. The term "blue-shifting" refers to the observed increase in the frequency of the C-H bond's stretching vibration, which is a counter-intuitive but well-documented form of hydrogen bonding. DFT studies can also quantify the strength of these interactions. For instance, in related systems, the interaction energy of O-H···Cl hydrogen bonds has been calculated to be approximately 133.8 kJ/mol using Natural Bond Orbital (NBO) analysis.

MD simulations complement these quantum mechanical insights by modeling the dynamic behavior of these interactions over time in a condensed-phase environment, providing a more complete picture of the forces at play.

Molecular Dynamics (MD) simulations are exceptionally well-suited for studying the spontaneous self-assembly of surfactants like this compound in aqueous solutions. These simulations can model the process from an initial random dispersion of individual surfactant molecules (monomers) to the formation of organized aggregates such as spherical or rod-like micelles.

Using force fields like CHARMM36m and explicit water models such as TIP3P, researchers can simulate the nanoscale organization of these systems. The simulations provide atomistic validation for experimental observations and offer molecular-level insights into the structure and transitions of micelles. Key parameters are analyzed to characterize the self-assembly process:

Root Mean Square Deviation (RMSD): RMSD tracks the structural evolution of the aggregate over time, indicating when the system reaches equilibrium.

Solvent-Accessible Surface Area (SASA): SASA quantifies the extent to which the hydrophobic tails of the surfactant are shielded from the aqueous solvent, a key driving force for micellization.

These simulations can predict micellar shapes and model transitions between different morphologies (e.g., sphere-to-rod transitions) under varying conditions, providing a powerful predictive tool to complement experimental techniques.

The perchlorate ion is a well-known electron acceptor, and its reduction is a key process in various chemical and biological systems. nih.gov Computational methods, particularly DFT, can be used to analyze the electron transfer events involving the perchlorate anion.

While this compound itself is not primarily studied for redox activity, the computational principles are applicable. DFT calculations can model the electronic structure of the perchlorate ion and determine its electron affinity and redox potential. In biological contexts, studies have shown that the reduction of perchlorate is catalyzed by enzymes like perchlorate reductase. researchgate.net Computational models can elucidate the mechanism of this process, identifying the roles of different components, such as cytochromes, in the electron transfer chain. researchgate.net

These computational analyses can predict the pathways for perchlorate reduction and the energetic barriers involved. By modeling the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides a framework for understanding how and where an electron is accepted by the perchlorate ion, initiating its decomposition into less oxidized species like chlorite (B76162) and eventually chloride.

Interactions with Environmental and Biological Systems

Adsorption and Removal of Perchlorate (B79767) Anions

The hexadecyltrimethylammonium cation, when immobilized on substrates like montmorillonite (B579905) clay, creates an effective adsorbent for the removal of perchlorate anions from aqueous solutions. This process is of significant environmental relevance due to the widespread contamination of water sources with perchlorate. The interaction between the hexadecyltrimethylammonium cation and the perchlorate anion is central to the mechanism of removal.

Organo-montmorillonites, which are montmorillonite clays (B1170129) modified with organic cations such as hexadecyltrimethylammonium, exhibit a high affinity for perchlorate anions. The primary mechanism of perchlorate uptake involves a combination of electrostatic interactions and the formation of unconventional hydrogen bonds. The positively charged head of the hexadecyltrimethylammonium cation electrostatically attracts the negatively charged perchlorate anion. This initial attraction is followed by more specific interactions within the nanointerlayer of the montmorillonite.

The modification of montmorillonite with hexadecyltrimethylammonium cations transforms the originally hydrophilic surface of the clay into a hydrophobic one. This change in surface chemistry is crucial for the selective adsorption of perchlorate. The long alkyl chains of the hexadecyltrimethylammonium cations create a hydrophobic environment within the clay's interlayer spaces.

Quantum mechanical calculations have demonstrated the formation of triplex blue-shifting hydrogen bonds between the three terminal methyl groups of the hexadecyltrimethylammonium cation and three oxygen atoms of the perchlorate anion. nih.gov This C-H···O hydrogen bonding is a key driving force for the adsorption of perchlorate. engineering.org.cn The efficiency of this uptake is dependent on the loading of the hexadecyltrimethylammonium cation on the montmorillonite, with higher loadings leading to a more hydrophobic microenvironment that favors perchlorate adsorption. nih.gov

Table 1: Factors Influencing Perchlorate Uptake by Organo-Montmorillonites

Factor Description Reference
Hexadecyltrimethylammonium Loading Higher loading creates a more hydrophobic environment, enhancing perchlorate uptake. nih.gov
Electrostatic Interaction The positive charge of the hexadecyltrimethylammonium head group attracts the perchlorate anion. cambridge.org
Unconventional Hydrogen Bonding Formation of C-H···O hydrogen bonds between the methyl groups of the cation and the oxygen atoms of the perchlorate anion. nih.govengineering.org.cn
Hydrophobic Environment The long alkyl chains of the cation create a hydrophobic space that selectively accommodates anions with low hydration energy like perchlorate. engineering.org.cn

The high selectivity of hexadecyltrimethylammonium-modified montmorillonite for perchlorate over other common anions in water (such as sulfate, nitrate (B79036), and chloride) is attributed to the synergistic effect of hydrophobic cavities and specific hydrogen bonding. engineering.org.cn The long-chain tail groups of the hexadecyltrimethylammonium cations interact with each other to form hydrophobic cavities. engineering.org.cn These cavities are structured in such a way that they can only accommodate oxo-anions with low hydration energy, such as perchlorate. engineering.org.cn

Anions with high hydration energy are less likely to shed their hydration shell to enter these hydrophobic spaces. The removal efficiency of various anions by these organo-montmorillonites follows the order of the Hofmeister series, which is consistent with the principle of hydrophobic interactions. engineering.org.cn

Within these hydrophobic cavities, the unconventional C-H···O hydrogen bonds between the hexadecyltrimethylammonium cation and the perchlorate anion are sheltered from competing interactions with water molecules. engineering.org.cn This sheltering effect significantly enhances the strength and specificity of the interaction, leading to the preferential uptake of perchlorate. The combination of both the hydrophobic and hydrophilic groups of the hexadecyltrimethylammonium cation is essential for efficient perchlorate removal. engineering.org.cn

For practical applications in water treatment, the reusability of the adsorbent material is a critical factor. Hexadecyltrimethylammonium-modified montmorillonites have demonstrated excellent regeneration and cyclic stability for perchlorate removal. engineering.org.cn After saturation with perchlorate, the adsorbent can be regenerated by washing with a suitable eluent, such as a sodium hydroxide (B78521) solution, which desorbs the perchlorate anions. engineering.org.cn

Cyclic adsorption-desorption experiments have shown that these materials can maintain a high removal efficiency for perchlorate over multiple cycles. For instance, after 20 cycles, the removal efficiency can remain above 80%, with only a minor weight loss of the adsorbent material. engineering.org.cn This high cyclic stability makes hexadecyltrimethylammonium-modified montmorillonites a promising and sustainable option for the remediation of perchlorate-contaminated water. The regeneration process can also lead to an enrichment of the perchlorate in the eluent, which can be beneficial for subsequent disposal or treatment. engineering.org.cn

Table 2: Regeneration and Stability of Hexadecyltrimethylammonium-Modified Montmorillonite for Perchlorate Removal

Parameter Finding Reference
Number of Cycles Removal efficiency remained at 80.7% after 20 cycles. engineering.org.cn
Weight Loss 8.5% after 20 cycles of reuse. engineering.org.cn
Regeneration Eluent 0.1 mol·L⁻¹ NaOH solution was effective for desorption. engineering.org.cn
Enrichment Factor An enrichment factor of 10.3 was achieved during regeneration. engineering.org.cn

Interactions with Biomolecules and Biological Processes

The interaction of the hexadecyltrimethylammonium cation with biomolecules is a well-studied area, with significant implications for various biochemical techniques. When paired with the perchlorate anion, its properties in these interactions are of interest.

Hexadecyltrimethylammonium salts are known to precipitate nucleic acids from aqueous solutions. This process is driven by the electrostatic interaction between the positively charged quaternary ammonium (B1175870) head group of the hexadecyltrimethylammonium cation and the negatively charged phosphate (B84403) backbone of the nucleic acids. bitesizebio.comwikipedia.org In a low ionic strength solution, this interaction leads to the formation of an insoluble complex of hexadecyltrimethylammonium-nucleic acid, which precipitates out of the solution. nih.gov

The long hydrophobic tail of the hexadecyltrimethylammonium cation also plays a role in the precipitation process by creating a more nonpolar environment that favors the aggregation of the neutralized nucleic acid complexes. This method is particularly useful for the separation of nucleic acids from polysaccharides, as acidic polysaccharides also precipitate under these conditions, while neutral polysaccharides remain in solution. nih.gov The precipitated hexadecyltrimethylammonium-nucleic acid complex can then be solubilized by increasing the salt concentration. nih.gov

The interaction between hexadecyltrimethylammonium cations and proteins leads to the formation of protein-surfactant complexes. This complexation is driven by both electrostatic and hydrophobic interactions. Below the isoelectric point of a protein, where the protein carries a net positive charge, the binding of cationic surfactants like hexadecyltrimethylammonium is generally less favorable. However, above the isoelectric point, the protein is negatively charged, and strong electrostatic interactions can occur with the positively charged head group of the surfactant.

Membrane Permeability and Cell Lysis Mechanisms

The interaction of Hexadecyltrimethylammonium Perchlorate with biological systems is fundamentally dictated by its amphiphilic nature, leading to significant disruption of cellular membranes. As a cationic surfactant, the hexadecyltrimethylammonium cation is the primary determinant of its biological activity, driving its accumulation at and insertion into the lipid bilayer of cell membranes. This interaction culminates in a loss of membrane integrity, increased permeability, and eventual cell lysis. The perchlorate anion, while often considered a spectator ion, may also contribute to these effects through its chaotropic properties.

The mechanism of membrane disruption by the hexadecyltrimethylammonium cation can be understood as a multi-step process. Initially, individual surfactant molecules (monomers) adsorb to the cell surface. As their concentration increases, they begin to insert their hydrophobic hexadecyl tails into the nonpolar core of the lipid bilayer, while the positively charged trimethylammonium headgroups remain oriented towards the aqueous environment and interact with the negatively charged components of the membrane surface, such as phosphate groups.

This insertion disrupts the ordered packing of the membrane phospholipids, leading to an increase in membrane fluidity and permeability. At lower concentrations, this can result in the leakage of small ions and molecules from the cell. As the concentration of the surfactant in the membrane reaches a critical level, the bilayer can no longer maintain its structure. This leads to the formation of pores or micelles within the membrane, causing a catastrophic failure of its barrier function. nih.gov This process results in the release of larger intracellular components, such as proteins and nucleic acids, leading to cell death.

The perchlorate anion is known as a chaotropic agent, meaning it tends to disrupt the structure of water. This property can influence the stability of the lipid bilayer and the proteins embedded within it. By disordering the water molecules at the membrane-water interface, the perchlorate anion can lower the energy barrier for the insertion of the hexadecyltrimethylammonium cation into the membrane, potentially enhancing its lytic activity.

The lytic efficacy of hexadecyltrimethylammonium salts is often correlated with their critical micelle concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles. The disruptive effects on membranes typically become pronounced at concentrations around the CMC. Below is a table detailing the lytic concentrations of the closely related compound, Hexadecyltrimethylammonium Bromide, against various cell types, which provides an indication of the potency of this class of cationic surfactants.

Cell TypeLytic Concentration (µg/mL)Observation
Human Erythrocytes10-2050% hemolysis (HC50)
Escherichia coli5-15Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2-8Minimum Inhibitory Concentration (MIC)
Yeast (S. cerevisiae)25-50Minimum Fungicidal Concentration (MFC)

This data is representative of Hexadecyltrimethylammonium salts and is provided for illustrative purposes. Actual values for the perchlorate salt may vary.

Electrochemical Applications and Analytical Methodologies

Potentiometric Titration of Perchlorate (B79767) Ions

Potentiometric titration is a widely used analytical method for the determination of ion concentrations. In the case of perchlorate (ClO₄⁻) analysis, quaternary ammonium (B1175870) salts such as cetyltrimethylammonium bromide (CTAB), which is structurally very similar to hexadecyltrimethylammonium salts, have been effectively used as titrants. osti.govresearchgate.netacs.org The fundamental principle of this titration is the precipitation of the sparingly soluble ion pair, hexadecyltrimethylammonium perchlorate, upon the addition of a hexadecyltrimethylammonium salt solution to a sample containing perchlorate ions.

The titration reaction can be represented as:

C₁₆H₃₃N(CH₃)₃⁺(aq) + ClO₄⁻(aq) → C₁₆H₃₃N(CH₃)₃ClO₄(s)

The endpoint of the titration is monitored using a perchlorate ion-selective electrode (ISE), which detects the sharp decrease in the concentration of free perchlorate ions in the solution as they are precipitated. osti.govacs.org The potential of the ISE is measured against a reference electrode, and the endpoint is identified from the inflection point of the titration curve (a plot of potential versus titrant volume).

Research has demonstrated that this method is suitable for the microtitration of a variety of inorganic anions, including perchlorate. osti.gov The precision of the method is high, and it can be applied over a range of pH values, with optimal pH conditions being established for specific analyses. osti.gov The use of automated titration systems can enhance the accuracy and reproducibility of the results. osti.gov

Table 1: Parameters for Potentiometric Titration of Perchlorate with Cetyltrimethylammonium Bromide (CTAB)

Parameter Value/Range Reference
Titrant Cetyltrimethylammonium bromide (CTAB) osti.govresearchgate.net
Indicator Electrode Perchlorate Ion-Selective Electrode osti.govacs.org
Principle Precipitation of Cetyltrimethylammonium Perchlorate researchgate.net
Applicable pH Range 1.5 - 11.5 researchgate.net

Ion-Selective Electrode Development and Characterization

Ion-selective electrodes (ISEs) are electrochemical sensors that respond selectively to the activity of a specific ion in a solution. The development of a perchlorate-selective electrode can be based on the incorporation of an ionophore that selectively binds to perchlorate ions within a polymeric membrane, typically made of poly(vinyl chloride) (PVC). chemrevlett.comnih.gov

While a specific ion-selective electrode utilizing this compound as the primary ionophore is not extensively documented, the principle of its use can be inferred from the application of similar quaternary ammonium salts in ISEs for other ions. For instance, an ISE for anionic surfactants has been developed using a hexadecyltrimethylammonium bromide-sodium dodecylsulfate ion pair as the active component in a PVC membrane. researchgate.net This demonstrates the feasibility of incorporating the hexadecyltrimethylammonium cation into an ISE membrane to create a selective sensor.

For a perchlorate ISE, this compound could potentially be used as an ion-exchanger within the membrane. The hexadecyltrimethylammonium cation would be immobilized in the PVC matrix, and the perchlorate anions would be the mobile charge carriers that can exchange with perchlorate ions in the sample solution. This exchange at the membrane-solution interface would generate a potential difference that is proportional to the logarithm of the perchlorate ion activity in the sample.

The performance of such an electrode would be characterized by several key parameters:

Linear Range: The concentration range over which the electrode potential is linearly proportional to the logarithm of the perchlorate ion activity.

Slope: The change in electrode potential for a tenfold change in ion activity, which is theoretically close to -59 mV per decade for a monovalent anion at room temperature. nih.gov

Selectivity: The electrode's preference for perchlorate ions over other interfering anions. Selectivity is quantified by selectivity coefficients, with lower values indicating better selectivity. chemrevlett.com

Response Time: The time taken for the electrode to reach a stable potential after being immersed in a new solution. nih.gov

pH Range: The pH range over which the electrode response is independent of the hydrogen ion concentration.

Table 2: Typical Performance Characteristics of a Perchlorate Ion-Selective Electrode

Parameter Typical Value/Range Reference
Linear Range 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M chemrevlett.com
Slope -57 to -59 mV/decade nih.gov
Limit of Detection ~5.0 × 10⁻⁷ M chemrevlett.com
Response Time < 10 seconds chemrevlett.com

Behavior in Supporting Electrolyte Systems

In electrochemical studies, a supporting electrolyte is added to the solution to increase its conductivity and to minimize the migration of the electroactive species. Quaternary ammonium perchlorates, such as tetrabutylammonium (B224687) perchlorate, are commonly used as supporting electrolytes in non-aqueous electrochemistry due to their good solubility and wide electrochemical window. jecst.orgiau.ir

This compound, with its large organic cation, can also function as a supporting electrolyte. The behavior of the hexadecyltrimethylammonium cation in electrolyte solutions has been studied, particularly in the context of its surfactant properties. As a cationic surfactant, it can adsorb onto the electrode surface, which can significantly influence the kinetics of electrode reactions. mdpi.com

Studies involving hexadecyltrimethylammonium bromide (CTAB) in chlorate(VII) (perchlorate) supporting electrolytes have shown that the presence of the hexadecyltrimethylammonium cation can affect the electrochemical process, for instance, by catalyzing the electroreduction of certain metal ions. mdpi.com The adsorption of the surfactant on the electrode surface can modify the structure of the electrical double layer and facilitate or inhibit electron transfer. mdpi.com

When this compound is used as the primary supporting electrolyte, its behavior will be dictated by:

Ionic Conductivity: The mobility of the large hexadecyltrimethylammonium cation is lower than that of smaller inorganic cations, which may result in a slightly lower conductivity compared to solutions of simple inorganic perchlorates at the same concentration.

Electrochemical Window: The range of potentials over which the electrolyte is not electrochemically active. The perchlorate anion is generally stable towards reduction, and the hexadecyltrimethylammonium cation is stable towards both oxidation and reduction over a wide potential range.

Surface Activity: The hexadecyltrimethylammonium cation will exhibit significant surface activity, leading to its adsorption on the electrode surface. This can be advantageous in certain applications, such as in electrodeposition to modify the morphology of the deposit, or it can be a complicating factor by blocking active sites on the electrode.

The choice of supporting electrolyte can significantly impact the results of cyclic voltammetry and other electrochemical experiments. researchgate.netdphen1.com The nature of the cation in a perchlorate-based supporting electrolyte has been shown to affect the capacitive performance of polymer films used in supercapacitors. jecst.org

Impact on Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the properties of electrochemical systems, including electrode kinetics, corrosion processes, and the behavior of coatings and membranes. The technique involves applying a small amplitude AC potential to the system and measuring the resulting current to determine the impedance as a function of frequency.

The presence of this compound in an electrolyte solution can have a significant impact on the EIS response. This is primarily due to the surfactant nature of the hexadecyltrimethylammonium cation. When this cation adsorbs on the electrode surface, it forms a film that can alter the properties of the electrode-electrolyte interface. acs.orgrsc.org

Increased Charge Transfer Resistance (Rct): The adsorbed surfactant layer can act as a barrier to electron transfer, leading to an increase in the charge transfer resistance. This is observed as a larger semicircle in the Nyquist plot.

Decreased Double-Layer Capacitance (Cdl): The adsorption of large organic molecules on the electrode surface displaces water molecules and changes the dielectric constant of the double layer, typically resulting in a decrease in the double-layer capacitance.

Changes in Diffusion Impedance: In cases where the electrochemical reaction is under diffusion control, the adsorption of the surfactant can hinder the diffusion of reactants to and from the electrode surface, which would be reflected in the low-frequency region of the impedance spectrum.

Table 3: Potential Effects of this compound on EIS Parameters

EIS Parameter Expected Impact Rationale
Solution Resistance (Rs) Minimal change Primarily dependent on bulk electrolyte conductivity.
Charge Transfer Resistance (Rct) Increase Adsorbed surfactant layer inhibits electron transfer.
Double-Layer Capacitance (Cdl) Decrease Displacement of water and change in dielectric constant at the interface.

Future Directions and Emerging Research Areas

Tailoring of Counterion Effects for Enhanced Supramolecular Control

The deliberate selection and manipulation of counterions in surfactant systems offer a powerful tool for directing self-assembly and creating complex supramolecular structures. In the context of hexadecyltrimethylammonium perchlorate (B79767), the perchlorate anion (ClO₄⁻) plays a critical role that is ripe for further exploration. Future research is expected to focus on how the specific properties of the perchlorate ion, such as its low hydration energy and chaotropic nature, influence the aggregation behavior of the hexadecyltrimethylammonium cation.

Researchers are investigating how the perchlorate counterion can be used to fine-tune the critical micelle concentration (CMC), micellar shape and size, and the phase behavior of hexadecyltrimethylammonium-based systems. By systematically comparing the effects of perchlorate with other anions (e.g., halides, sulfate), a deeper understanding of the Hofmeister series at the microscopic level can be achieved. This knowledge is crucial for designing tailored supramolecular architectures for applications in drug delivery, catalysis, and templating of porous materials. The ability to predict and control these assemblies by modifying the counterion environment is a key area of ongoing investigation.

Development of Novel Adsorbents for Specific Anion Remediation

The contamination of water sources with anions like perchlorate is a significant environmental concern. eurekalert.org Hexadecyltrimethylammonium-based systems are showing great promise in the development of selective adsorbents for the removal of such pollutants. eurekalert.org Future research in this area will likely focus on the development of highly efficient and reusable adsorbent materials that leverage the specific interactions between the hexadecyltrimethylammonium cation and target anions.

One promising approach involves the modification of substrates like montmorillonite (B579905) clay with hexadecyltrimethylammonium salts. eurekalert.org The cationic headgroup of the surfactant electrostatically binds to the negatively charged clay surface, creating a hydrophobic environment with exposed positive charges that can effectively trap perchlorate anions. eurekalert.org Research is moving towards optimizing these composite materials for enhanced selectivity and capacity. Studies have shown that cationic surfactant-modified montmorillonite exhibits high selectivity for perchlorate over other common anions. eurekalert.org

Future work will likely involve the synthesis of novel porous materials with high surface areas, functionalized with hexadecyltrimethylammonium moieties. The goal is to create adsorbents with rapid adsorption kinetics and high capacities, suitable for large-scale water treatment applications. eurekalert.org The regeneration and reusability of these adsorbents are also critical aspects that will be addressed to ensure their economic viability and environmental sustainability. eurekalert.org

Adsorbent MaterialTarget AnionKey Findings
Cationic Surfactant-Modified MontmorillonitePerchlorate (ClO₄⁻)High selectivity for perchlorate over competing anions like SO₄²⁻, NO₃⁻, and PO₄³⁻. eurekalert.org
Quaternary Amine Crosslinked Giant ReedPerchlorate (ClO₄⁻)Enhanced anion adsorption properties for water purification. researchgate.net
Amine-Functionalized Silica (B1680970) with Aromatic LigandsNitrate (B79036) (NO₃⁻) and Phosphate (B84403) (PO₄³⁻)Creation of a partial positive environment to attract anions for removal from aqueous solutions. umn.edu

Integration into Advanced Nanodevices and Sensors

The unique electrochemical properties of hexadecyltrimethylammonium perchlorate make it a candidate for integration into advanced nanodevices and sensors. The development of sensitive and selective sensors for perchlorate is of great importance for environmental monitoring. researchgate.net While many current perchlorate sensors rely on other materials, the principles of ion-selective electrodes and electrochemical sensing can be adapted to incorporate this compound. researchgate.netresearchgate.net

Future research could explore the use of this compound as an ionophore in the sensing membrane of potentiometric or capacitive sensors. The hexadecyltrimethylammonium cation could serve as a recognition element for perchlorate anions, leading to a measurable change in the electrochemical signal. The long alkyl chain of the cation would ensure its immobilization within a polymeric membrane, a critical requirement for sensor stability.

Furthermore, the integration of this compound into nanoscale electronic components is an emerging area of interest. Its properties as an electrolyte could be harnessed in the development of novel transistors or memory devices. The controlled movement of ions under an applied electric field could be used to modulate the electronic properties of the device, opening up possibilities for new types of sensors and logic gates.

Exploration of this compound in Functional Materials (e.g., Liquid Crystals, Photodetectors)

The incorporation of ionic compounds like this compound into functional materials is a promising strategy for tuning their physical and chemical properties. A notable example is its use as a dopant in liquid crystals. researchgate.net Research has shown that doping a smectic A liquid crystal with a small amount of this compound can induce significant changes in its electro-optical behavior. researchgate.net

Specifically, the presence of the ionic dopant allows for the reversible switching of the liquid crystal from a transparent to a scattering state upon the application of a low-frequency electric field. researchgate.net This phenomenon is attributed to charge transport and convection effects within the liquid crystal matrix. researchgate.net This capability is highly desirable for applications in smart windows, displays, and light modulators.

Future research in this area will likely explore the use of this compound in other types of functional materials. For instance, its incorporation into polymer matrices could lead to the development of novel solid-state electrolytes for batteries or electrochromic devices. In the realm of photodetectors, the compound could be used to modify the surface of semiconductor nanocrystals, influencing their charge transport properties and enhancing their photosensitivity. The ability of the perchlorate anion to influence the electronic structure of surrounding molecules could also be exploited in the design of new photoactive materials.

Functional MaterialRole of this compoundPotential Application
Smectic A Liquid CrystalIonic DopantReversible switching between transparent and scattering states for smart windows and displays. researchgate.net
Polymer MatricesElectrolyte ComponentDevelopment of solid-state electrolytes for batteries and electrochromic devices.
Semiconductor NanocrystalsSurface ModifierEnhancement of charge transport and photosensitivity in photodetectors.

Q & A

Q. What methodological considerations are critical when studying electrochemical effects of this compound in polymer composites?

  • Methodological Answer : Use cyclic voltammetry (CV) to assess ionic conductivity in polymer matrices (e.g., hydroxypropyl cellulose). Control humidity during testing to prevent perchlorate deliquescence. Optimize surfactant loading (0.1–1 wt%) to balance conductivity and mechanical stability .

Notes

  • Contradictions Addressed : reports unchanged T3/T4 levels despite thyroid disruption, resolved via histological analysis of hyperplasia. and highlight competing anion effects in environmental applications, reconciled through selectivity assays.
  • Methodological Rigor : Advanced questions emphasize interdisciplinary approaches (e.g., combining microbiology, electrochemistry, and materials science).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.